

# CbzNH-PEG8-amide-bis(pentyl-5OBz) chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CbzNH-PEG8-amide-bis(pentyl-5OBz)

Cat. No.: B12384223

[Get Quote](#)

## An In-depth Technical Guide to CbzNH-PEG8-amide-bis(pentyl-5OBz)

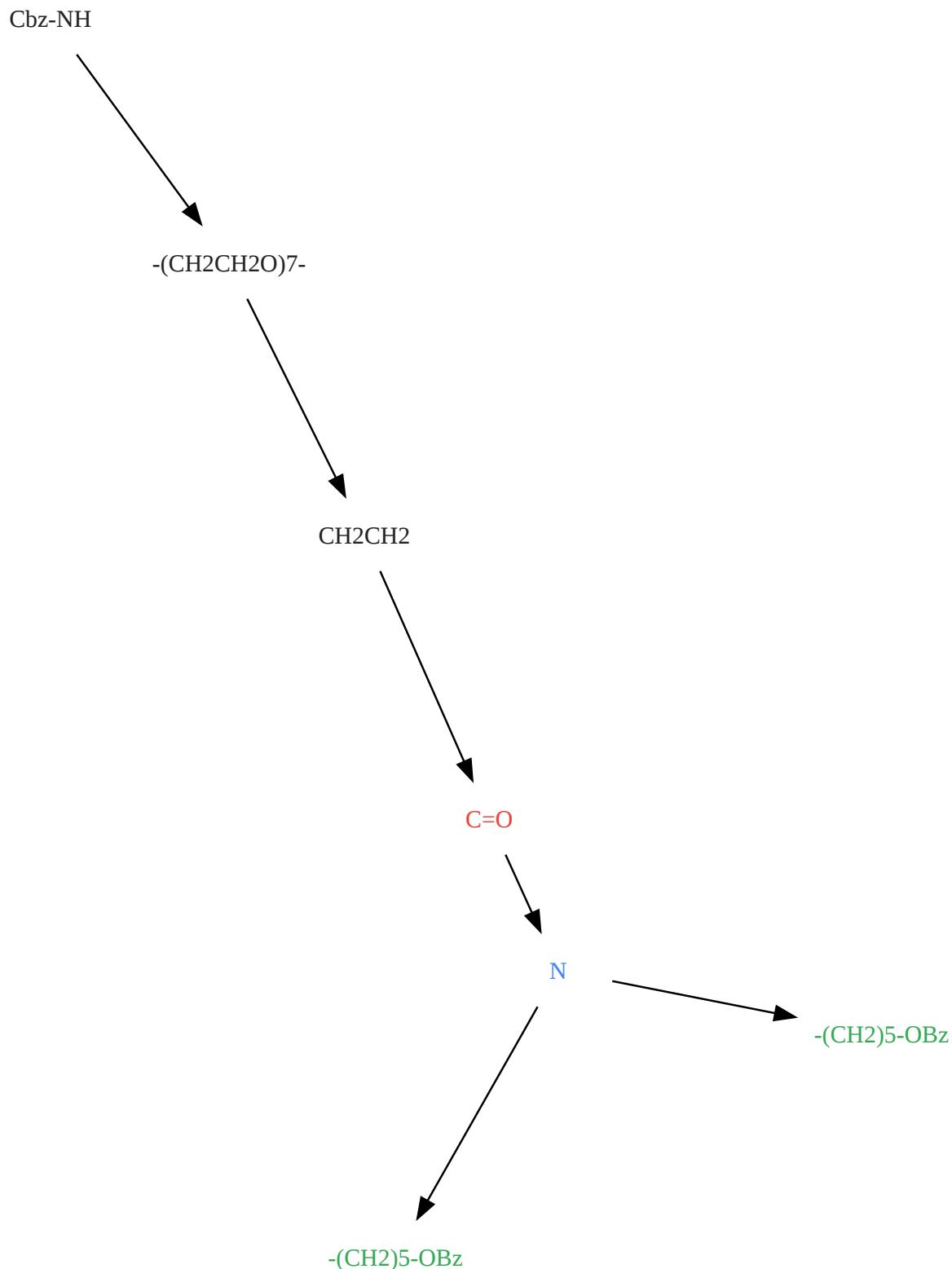
For Researchers, Scientists, and Drug Development Professionals

## Introduction

CbzNH-PEG8-amide-bis(pentyl-5OBz) is a complex heterobifunctional molecule that, based on its constituent parts, is designed for use in advanced bioconjugation, particularly in the field of targeted therapeutics. Its structure suggests a role as a linker, likely for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.<sup>[1][2][3][4][5][6]</sup> The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.<sup>[4]</sup>

This molecule incorporates three key features:

- A Carboxybenzyl (Cbz)-protected amine, which provides a stable, selectively removable protecting group for a primary or secondary amine. This allows for controlled, sequential synthesis of more complex conjugates.


- An 8-unit polyethylene glycol (PEG8) chain, a hydrophilic and flexible spacer. PEG linkers are widely used in PROTACs to improve solubility, cell permeability, and pharmacokinetic properties.[2][4] The length of the PEG chain is a crucial parameter that can be optimized to achieve efficient degradation of the target protein.[2]
- A bis(pentyl-5OBz) amide moiety, which represents the functional or "warhead" end of the molecule. The exact nature of "OBz" can vary, but it often refers to a benzoyl or related aromatic group, which may serve as a ligand for a protein of interest.

This guide provides a detailed overview of the inferred chemical structure, properties, and potential applications of CbzNH-PEG8-amide-bis(pentyl-5OBz).

## Chemical Structure and Properties

While public data on this specific molecule is limited, its structure can be inferred from its name and related compounds. The structure likely consists of a Cbz-protected PEG8 linker core that is connected via an amide bond to a central scaffold bearing two pentyl-benzoyl groups.

Inferred Chemical Structure:



[Click to download full resolution via product page](#)

Caption: Inferred structure of CbzNH-PEG8-amide-bis(pentyl-5OBz).

## Quantitative Data Summary

The following table summarizes the key chemical and physical properties. Note that some of this data is calculated based on the inferred structure, as specific experimental data for this exact molecule is not widely available.

| Property           | Value                                                            | Source/Method             |
|--------------------|------------------------------------------------------------------|---------------------------|
| Molecular Formula  | C <sub>114</sub> H <sub>118</sub> N <sub>4</sub> O <sub>33</sub> | ChemScene[7]              |
| Molecular Weight   | 2072.16 g/mol                                                    | ChemScene[7]              |
| Appearance         | White to off-white solid or viscous oil                          | Typical for PEG compounds |
| Purity             | >95% (typically verified by HPLC and NMR)                        | Supplier Data[8]          |
| Solubility         | Soluble in DMSO, DMF, DCM; sparingly soluble in water            | BroadPharm[9]             |
| Storage Conditions | -20°C, protected from light and moisture                         | MedChemExpress[6]         |

## Applications in Drug Discovery

The primary application of CbzNH-PEG8-amide-bis(pentyl-5OBz) is as a building block in the synthesis of targeted therapeutics.

- **PROTAC Development:** This molecule is well-suited for use as a PROTAC linker.[1][5][10] The Cbz-protected amine can be deprotected and coupled to an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).[3] The bis(pentyl-5OBz) moiety could function as the warhead that binds to the protein of interest, or it could be a precursor that is further modified. The PEG8 chain provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex.[2][4]
- **Antibody-Drug Conjugates (ADCs):** This molecule has also been described as a cleavable ADC linker.[11][12] In this context, the linker would be attached to an antibody, and the

"bis(pentyl-5OBz)" end would be attached to a cytotoxic payload. The linker is designed to be stable in circulation and release the payload upon internalization into a target cell.

## Experimental Protocols

Below are representative protocols for key experimental steps involving a molecule like CbzNH-PEG8-amide-bis(pentyl-5OBz).

### 1. Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to liberate the free amine, which is then available for subsequent coupling reactions.

- Reagents and Materials:

- CbzNH-PEG8-amide-bis(pentyl-5OBz)
- Palladium on carbon (Pd/C, 10 wt%)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H<sub>2</sub>) balloon or hydrogenation apparatus
- Inert gas (Argon or Nitrogen)
- Filter agent (e.g., Celite®)

- Procedure:

- Dissolve CbzNH-PEG8-amide-bis(pentyl-5OBz) (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.
- Carefully add a catalytic amount of Pd/C (typically 10-20 mol%) to the solution under an inert atmosphere.
- Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

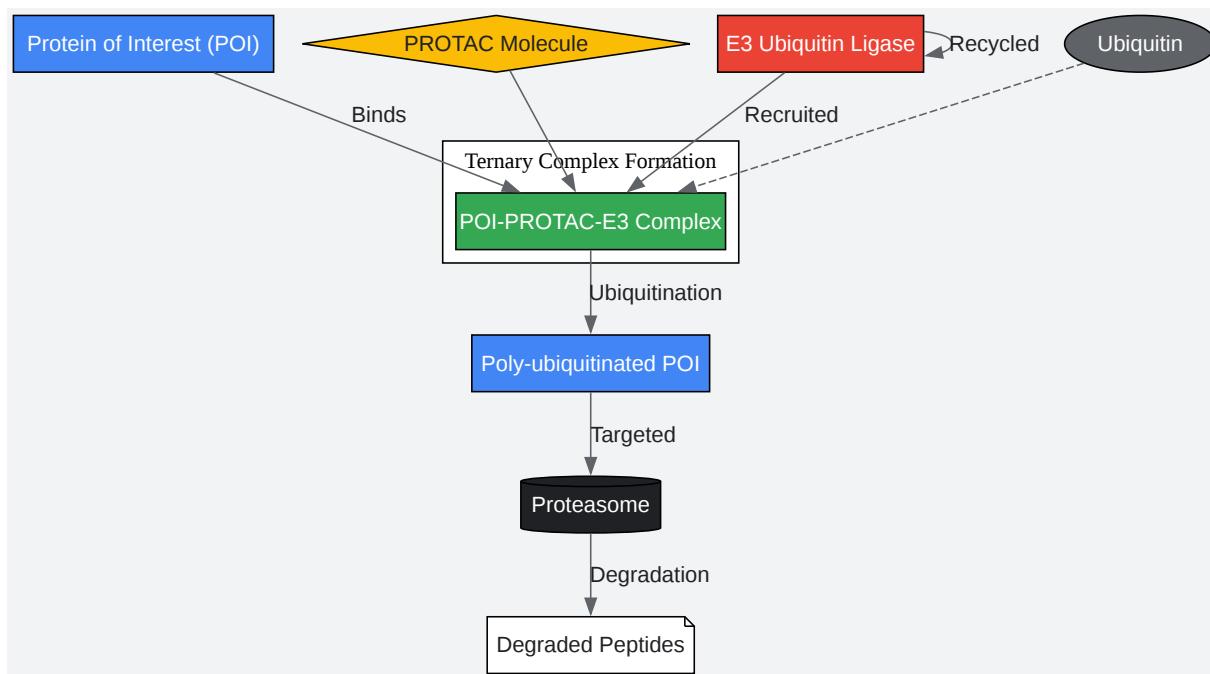
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
- Once the reaction is complete, carefully purge the flask with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield the deprotected product, H<sub>2</sub>N-PEG8-amide-bis(pentyl-5OBz), which can often be used in the next step without further purification.

## 2. Amide Coupling to an E3 Ligase Ligand

This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand to form a PROTAC.

- Reagents and Materials:

- H<sub>2</sub>N-PEG8-amide-bis(pentyl-5OBz) (from the deprotection step)
- E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.1 equivalents)
- Coupling agent, e.g., HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each)
- Aprotic polar solvent (e.g., DMF or DMSO)
- Tertiary amine base, e.g., DIPEA or TEA (3-4 equivalents)
- Inert gas (Argon or Nitrogen)

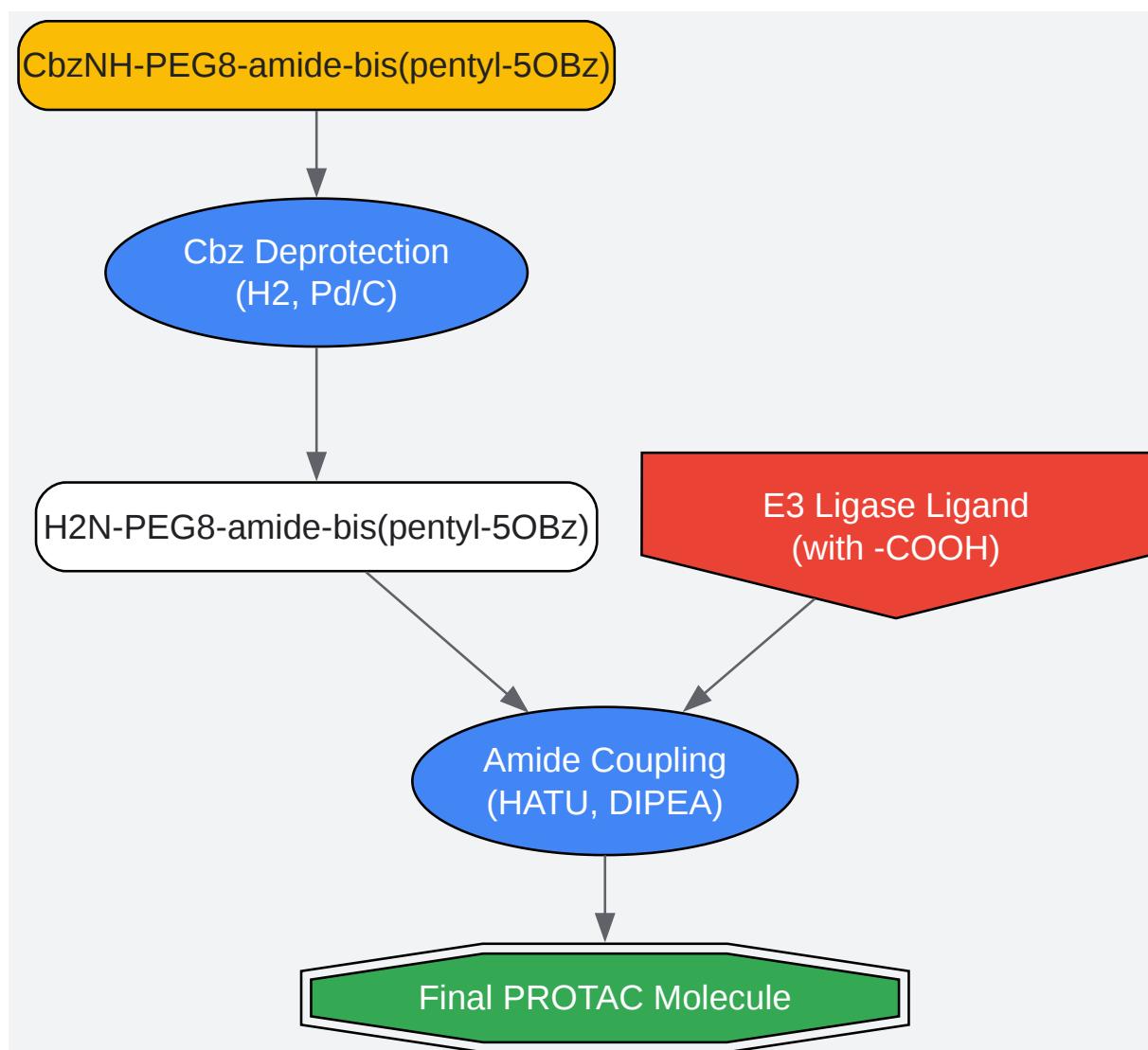

- Procedure:

- Dissolve the E3 ligase ligand-COOH in anhydrous DMF under an inert atmosphere.
- Add the coupling agent (HATU) and the amine base (DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
- In a separate flask, dissolve the H<sub>2</sub>N-PEG8-amide-bis(pentyl-5OBz) in a minimal amount of anhydrous DMF.
- Add the solution of the deprotected linker to the activated E3 ligase ligand solution.
- Stir the reaction mixture at room temperature for 4-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

## Signaling Pathways and Workflows

### PROTAC Mechanism of Action

The ultimate goal of synthesizing a PROTAC is to hijack the cell's ubiquitin-proteasome system to degrade a target protein.<sup>[4]</sup> The workflow is a multi-step biological process.




[Click to download full resolution via product page](#)

Caption: General mechanism of action for a PROTAC molecule.

#### Synthetic Workflow for PROTAC Assembly

The synthesis of a final PROTAC molecule using CbzNH-PEG8-amide-bis(pentyl-5OBz) follows a logical chemical workflow.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for assembling a PROTAC.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. CbzNH-PEG8-amide-bis(pentyl-5OBz) Ambeed [ambeed.com]
- 9. Cbz-N-amido-PEG8-acid, 1334177-87-5 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [CbzNH-PEG8-amide-bis(pentyl-5OBz) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384223#cbznh-peg8-amide-bis-pentyl-5obz-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)